molecular formula C21H15ClN2O2S B2404742 Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate CAS No. 306980-12-1

Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate

Cat. No. B2404742
M. Wt: 394.87
InChI Key: TWUDOQGAPPYVFQ-UHFFFAOYSA-N
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Description

This compound is a derivative of nicotinic acid (also known as niacin or vitamin B3). It contains a cyano group (-CN), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a sulfanyl group (-SH) attached to a 2-chlorophenyl group (a benzene ring with a chlorine atom attached) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

1. Synthesis of Anti-depressant Molecules

  • Summary of Application: This compound could potentially be used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .
  • Methods of Application: The chirality has been produced by constructing a soft Lewis acid/hard Brønsted base co-ordinated catalyst consisting of [Cu(CH 3 CN) 4]PF 6, (S, S)-PhBPE L 16, and Li(OC 6 H 4-p-OMe), where thioamide was chemoselectively activated via soft–soft interaction of Cu + and sulfur atom, resulting in the unique production of the thioamide enolate .
  • Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

2. Synthesis and Pharmacological Evaluation of N- (6-chlorobenzo [d]thiazol-2-yl)hydrazine Carboxamide Derivatives of Benzothiazole

  • Summary of Application: A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .
  • Results or Outcomes: Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard are low .

3. Synthesis of Pyrrolopyrazine Derivatives

  • Summary of Application: Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is used in the synthesis of various bioactive molecules . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application: Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by "1-phenyl-2- (1H-pyrrol-1-yl)ethanone" .
  • Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

4. Synthesis of Anti-depressant Molecules

  • Summary of Application: This compound could potentially be used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .
  • Methods of Application: The chirality has been produced by constructing a soft Lewis acid/hard Brønsted base co-ordinated catalyst consisting of [Cu(CH 3 CN) 4]PF 6, (S, S)-PhBPE L 16, and Li(OC 6 H 4-p-OMe), where thioamide was chemoselectively activated via soft–soft interaction of Cu + and sulfur atom, resulting in the unique production of the thioamide enolate .
  • Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

5. Synthesis of Pyrrolopyrazine Derivatives

  • Summary of Application: Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is used in the synthesis of various bioactive molecules . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application: Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by "1-phenyl-2- (1H-pyrrol-1-yl)ethanone" .
  • Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic or corrosive, while others might be flammable or reactive .

properties

IUPAC Name

ethyl 6-(2-chlorophenyl)sulfanyl-5-cyano-2-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-2-26-21(25)16-12-15(13-23)20(27-18-11-7-6-10-17(18)22)24-19(16)14-8-4-3-5-9-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUDOQGAPPYVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-((2-chlorophenyl)sulfanyl)-5-cyano-2-phenylnicotinate

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